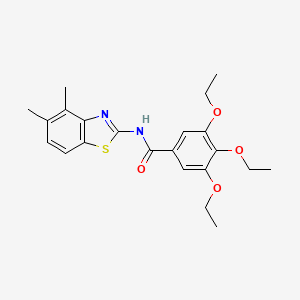

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Description

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a benzamide derivative featuring a 4,5-dimethyl-substituted benzothiazole ring linked to a triethoxy-substituted benzoyl group. This structure combines the electron-rich benzothiazole moiety with bulky ethoxy substituents, making it a candidate for applications in medicinal chemistry, catalysis, or materials science.

Its benzothiazole core is structurally rigid, which may influence binding affinity in receptor-ligand interactions .

Propriétés

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-6-26-16-11-15(12-17(27-7-2)20(16)28-8-3)21(25)24-22-23-19-14(5)13(4)9-10-18(19)29-22/h9-12H,6-8H2,1-5H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBXFTGWNLWMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Triethoxybenzamide Moiety: The final step involves the coupling of the benzothiazole core with 3,4,5-triethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the ethoxy groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as a solvent.

Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives, substituted benzothiazoles.

Applications De Recherche Scientifique

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mécanisme D'action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

Pathways Involved: It can modulate various biochemical pathways, such as inhibiting enzyme activity or altering gene expression, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Molecular Weights

*Calculated based on molecular formula C21H24N2O4S.

Key Observations:

Heterocycle Modifications: The target compound’s 4,5-dimethylbenzothiazole core provides steric bulk and electron-donating effects compared to the 4,5-dichlorobenzothiazole in , which introduces electron-withdrawing chlorine atoms. This difference may alter reactivity in catalytic or biological contexts.

Substituent Effects: Triethoxy vs. Trimethoxy: The target’s triethoxy groups increase lipophilicity (logP) compared to trimethoxy analogs (e.g., ), enhancing solubility in non-polar environments . Ethoxy vs. Hydrogenated Thiazole: The dihydrothiazole in lacks aromaticity, reducing planarity and possibly weakening binding to flat hydrophobic pockets.

Physical Properties and Stability

- Molecular Weight and Lipophilicity : The target’s higher molecular weight (~400 g/mol) compared to dihydrothiazole derivatives (e.g., , 250 g/mol) may reduce solubility in aqueous media but enhance permeability in lipid bilayers.

- Crystallography : The crystal structure of 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () reveals intermolecular hydrogen bonding involving the benzamide carbonyl. The target’s triethoxy groups may disrupt such interactions, altering crystallinity .

Activité Biologique

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C_{20}H_{26}N_{2}O_{3}S

- Molecular Weight : 378.50 g/mol

- IUPAC Name : N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities including:

- Antitumor : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial : Some derivatives possess antibacterial and antifungal properties.

- Neuroprotective : Certain benzothiazole compounds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's.

The biological activity of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes. For example, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease management .

- Receptor Modulation : It may act as a ligand for various receptors including histamine receptors, impacting neurotransmission and potentially offering therapeutic benefits in neurodegenerative conditions .

- Oxidative Stress Reduction : The compound could exhibit antioxidant properties that mitigate oxidative stress in cells.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of benzothiazole derivatives:

Antitumor Activity

A study demonstrated that benzothiazole derivatives showed significant cytotoxicity against human cancer cell lines. Specifically:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent antitumor activity .

Neuroprotective Effects

In a neuroprotection study:

- Model Used : SH-SY5Y neuroblastoma cells exposed to oxidative stress.

- Findings : Treatment with the compound reduced cell death by approximately 40% compared to untreated controls through modulation of oxidative stress pathways .

Data Summary Table

Q & A

Basic: What are the optimal synthetic routes for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide, and how can reaction yields be improved?

Answer:

The synthesis typically involves coupling a 2-aminobenzothiazole derivative with a substituted benzoyl chloride. Key steps include:

- Thiazole ring formation : Start with 4,5-dimethyl-1,3-benzothiazol-2-amine, synthesized via cyclization of thiourea derivatives with α-haloketones .

- Benzamide coupling : React with 3,4,5-triethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond .

- Yield optimization : Use anhydrous solvents, controlled temperature (0–5°C during coupling), and stoichiometric excess of benzoyl chloride (1.2 eq). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.1 ppm; benzothiazole protons at δ 7.2–8.0 ppm) .

- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and benzothiazole C=N stretch (~1600 cm⁻¹) .

- HPLC : Assess purity using a C18 column (acetonitrile/water gradient; UV detection at 254 nm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 415.5) .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

- Target selection : Prioritize enzymes/receptors associated with benzothiazoles (e.g., kinases, DNA topoisomerases) .

- Assay types :

- Enzyme inhibition: Fluorescence-based assays (e.g., ATPase activity) with IC50 determination.

- Antiproliferative activity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

- Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How can conflicting data on biological activity (e.g., varying IC50 values across studies) be resolved?

Answer:

- Standardize assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamics .

- Compound stability : Perform LC-MS to check for degradation during assays .

- Cell line authentication : Use STR profiling to ensure consistency in cellular models .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Answer:

- Substituent variation : Modify methoxy groups (e.g., replace with nitro or fluoro to alter electron density) and assess impact on bioactivity .

- Core scaffold modifications : Compare with analogs (e.g., pyridine or morpholine substitutions) to identify critical pharmacophores .

- Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with activity .

Example SAR Table:

| Substituent (R) | LogP | IC50 (μM, HeLa) | Notes |

|---|---|---|---|

| 3,4,5-triethoxy | 3.2 | 12.4 | Baseline |

| 3-nitro | 2.8 | 8.7 | Enhanced cytotoxicity |

| 4-fluoro | 3.0 | 15.1 | Reduced solubility |

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Use SHELXL for refinement .

- Key parameters : Analyze torsion angles (e.g., dihedral angle between benzothiazole and benzamide planes) to confirm conformational stability .

- Electron density maps : Validate methoxy group orientations and hydrogen-bonding networks (e.g., amide-NH⋯O interactions) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Docking simulations : Use AutoDock Vina with kinase domains (e.g., EGFR PDB:1M17) to identify binding poses .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and residue-specific interactions .

- ADMET prediction : SwissADME estimates pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro studies?

Answer:

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in physiological conditions .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm; PDI <0.2) for sustained release .

Advanced: What mechanistic insights can be gained from studying metabolic stability?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS for Phase I/II metabolites .

- Key enzymes : Identify CYP450 isoforms (e.g., CYP3A4) using chemical inhibitors (e.g., ketoconazole) .

- Stability optimization : Block metabolic soft spots (e.g., methoxy demethylation) via fluorination .

Advanced: How should researchers validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Measure target protein melting shifts after compound treatment .

- Pull-down assays : Use biotinylated probes or photoaffinity labeling to isolate compound-protein complexes .

- CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.